N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzofuran moiety linked to a hydroxypropyl chain and a piperidine-4-carboxamide scaffold bearing a methylsulfonyl group. The hydroxypropyl linker may facilitate hydrogen bonding, influencing target binding or pharmacokinetics.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-26(23,24)20-10-7-13(8-11-20)18(22)19-9-6-15(21)17-12-14-4-2-3-5-16(14)25-17/h2-5,12-13,15,21H,6-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPYYUWZOVCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a novel compound that has attracted attention for its potential biological activities. This compound, characterized by its unique benzofuran structure and piperidine core, is being investigated for various therapeutic applications. This article outlines the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₄N₂O₅S
- Molecular Weight : 380.46 g/mol
- Purity : Typically 95% .
Synthesis
The synthesis of this compound involves several steps:
- Benzofuran Core Formation : This is achieved through cyclization reactions involving 2-hydroxybenzaldehyde and ethyl acetoacetate.
- Hydroxypropyl Chain Introduction : Utilizes Grignard reactions to introduce the hydroxypropyl group.
- Sulfonamide Group Attachment : Achieved via sulfonyl chloride intermediates .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, potentially influencing pathways involved in inflammation and cancer .
Therapeutic Potential
Research indicates that this compound exhibits:
- Anti-inflammatory Properties : The compound has been shown to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Initial in vitro studies demonstrate its ability to reduce cell viability in various cancer cell lines, suggesting potential use in oncology .
Research Findings and Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several piperidine-carboxamide derivatives and sulfonamide-containing molecules. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Critical Analysis of Structural Variations
Benzofuran vs. Pyridine/Chlorophenyl Moieties The benzofuran ring in the target compound confers greater lipophilicity compared to pyridyl or chlorophenyl groups in analogues like AZD5363. This may improve blood-brain barrier penetration but reduce aqueous solubility .
Methylsulfonyl Group Impact
- The methylsulfonyl substituent in the target compound and ABChem derivatives increases metabolic stability by resisting oxidative degradation. However, its electron-withdrawing nature may reduce binding affinity to certain targets compared to unsubstituted piperidines .
Hydroxypropyl Linker vs. Rigid Scaffolds The flexible hydroxypropyl chain in the target compound contrasts with the rigid benzodiazepinone core in Compound E. Flexibility may allow conformational adaptability for target engagement, whereas rigidity in Compound E supports selective Notch1 inhibition .
Functional Group Diversity Nitrile-containing analogues (e.g., 3-oxopropanenitrile) are more reactive, making them intermediates rather than drug candidates.
Research Findings and Limitations
- AZD5363 and Compound E have well-documented roles in kinase and Notch pathway inhibition, respectively . The target compound’s biological activity remains uncharacterized, though structural parallels suggest possible kinase or enzyme modulation.
- ABChem catalog derivatives prioritize synthetic versatility (e.g., nitriles, nitroaromatics), whereas the target compound’s design emphasizes drug-like properties (balanced lipophilicity, stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
